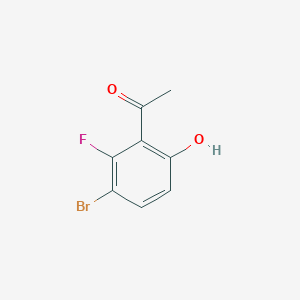
1-Bromo-4-(2-fluoroethanesulfonyl)benzene
Overview
Description
1-Bromo-4-(2-fluoroethanesulfonyl)benzene is an organic compound with the molecular formula C8H8BrFO2S. It is characterized by a benzene ring substituted with a bromine atom and a 2-fluoroethanesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-(2-fluoroethanesulfonyl)benzene using bromine or a bromine-containing reagent under controlled conditions . Industrial production methods may involve more efficient and scalable processes, often utilizing catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Bromo-4-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity and properties.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-4-(2-fluoroethanesulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring before being replaced by a nucleophile . The sulfonyl group can also participate in various reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Bromo-4-(2-fluoroethanesulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(2-chloroethanesulfonyl)benzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
1-Bromo-4-(2-methanesulfonyl)benzene: Contains a methanesulfonyl group, leading to different chemical properties and uses.
1-Bromo-4-(2-trifluoromethanesulfonyl)benzene:
These comparisons highlight the unique features of this compound, particularly its balance of reactivity and stability, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-bromo-4-(2-fluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXEIFIASXHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


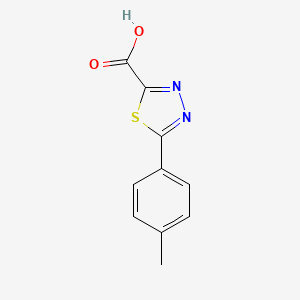
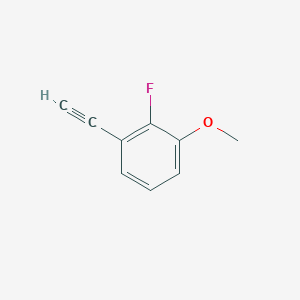

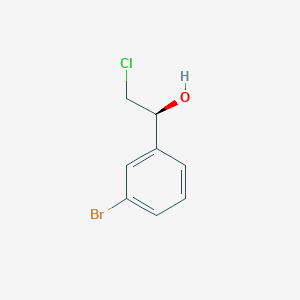

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)


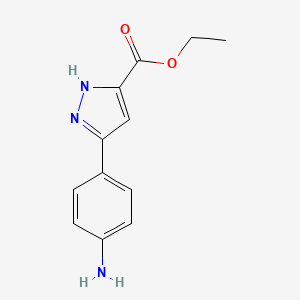
![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)


![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)
